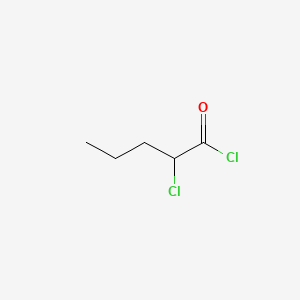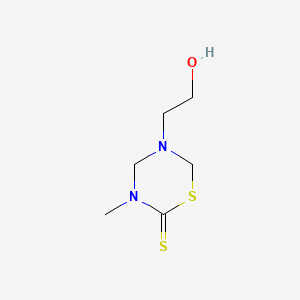![molecular formula C18H23N3O B13942581 1-((1H-indol-4-yl)methyl)-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B13942581.png)
1-((1H-indol-4-yl)methyl)-1,9-diazaspiro[5.5]undecan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1H-indol-4-yl)methyl)-1,9-diazaspiro[5.5]undecan-2-one is a complex organic compound that features an indole moiety, a spirocyclic structure, and a diazaspiro core. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1H-indol-4-yl)methyl)-1,9-diazaspiro[5.5]undecan-2-one typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where an indole derivative is formed through the reaction of phenylhydrazine with a ketone under acidic conditions . The spirocyclic structure can be introduced through a series of cyclization reactions involving appropriate precursors and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
1-((1H-indol-4-yl)methyl)-1,9-diazaspiro[5.5]undecan-2-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the diazaspiro core.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives .
Applications De Recherche Scientifique
1-((1H-indol-4-yl)methyl)-1,9-diazaspiro[5.5]undecan-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-((1H-indol-4-yl)methyl)-1,9-diazaspiro[5.5]undecan-2-one involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The spirocyclic structure may enhance the compound’s stability and binding affinity. Pathways involved in its action include signal transduction and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole core.
Tryptophan: An essential amino acid with an indole ring.
Spiro[5.5]undecane derivatives: Compounds with similar spirocyclic structures but different functional groups
Uniqueness
1-((1H-indol-4-yl)methyl)-1,9-diazaspiro[5.5]undecan-2-one is unique due to its combination of an indole moiety and a diazaspiro core, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development .
Propriétés
Formule moléculaire |
C18H23N3O |
|---|---|
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
1-(1H-indol-4-ylmethyl)-1,9-diazaspiro[5.5]undecan-2-one |
InChI |
InChI=1S/C18H23N3O/c22-17-5-2-7-18(8-11-19-12-9-18)21(17)13-14-3-1-4-16-15(14)6-10-20-16/h1,3-4,6,10,19-20H,2,5,7-9,11-13H2 |
Clé InChI |
VTVLVKZPDWMLSH-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C2(C1)CCNCC2)CC3=C4C=CNC4=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


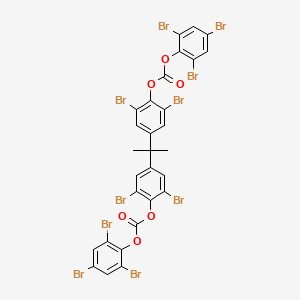

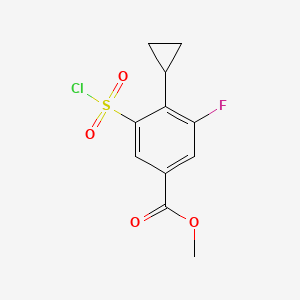
![2,6-Diazaspiro[3.4]octane, 6-(2-methylpropyl)-](/img/structure/B13942526.png)
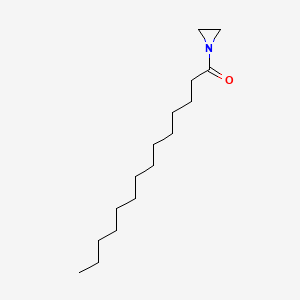
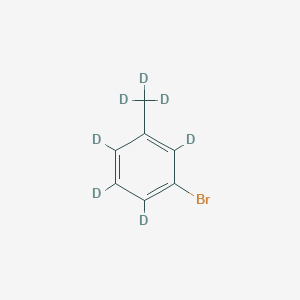
![Methyl 2,2-dimethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylate](/img/structure/B13942539.png)

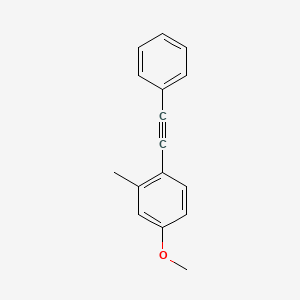
![5,8-Dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13942563.png)
